Ethyl 2-methyl-4-hexynoate Ethyl 2-methyl-4-hexynoate
Brand Name: Vulcanchem
CAS No.: 116484-93-6
VCID: VC14353092
InChI: InChI=1S/C9H14O2/c1-4-6-7-8(3)9(10)11-5-2/h8H,5,7H2,1-3H3
SMILES:
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

Ethyl 2-methyl-4-hexynoate

CAS No.: 116484-93-6

Cat. No.: VC14353092

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methyl-4-hexynoate - 116484-93-6

Specification

CAS No. 116484-93-6
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name ethyl 2-methylhex-4-ynoate
Standard InChI InChI=1S/C9H14O2/c1-4-6-7-8(3)9(10)11-5-2/h8H,5,7H2,1-3H3
Standard InChI Key MLWGWKDHIMOXOI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)CC#CC

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Ethyl 2-methyl-4-hexynoate features a six-carbon chain with a terminal alkyne group at position 4, a methyl branch at position 2, and an ethyl ester moiety. Key identifiers include:

PropertyValueSource
CAS Registry Number116484-93-6
IUPAC Nameethyl 2-methylhex-4-ynoate
Molecular FormulaC9H14O2\text{C}_9\text{H}_{14}\text{O}_2
Exact Mass154.0994 g/mol
SMILES NotationCCOC(=O)C(C)CC#CC
InChI KeyMLWGWKDHIMOXOI-UHFFFAOYSA-N

The alkyne group (CC\text{C}\equiv\text{C}) introduces significant rigidity and electron-deficient character, enabling participation in [2+2] cycloadditions and Sonogashira couplings . The methyl branch at C2 induces steric effects that influence reaction regioselectivity, as demonstrated in analogous systems .

Synthesis and Industrial Production

Scalability Challenges

Industrial-scale production faces hurdles due to:

  • Alkyne Stability: Prolonged storage above 25°C may induce alkyne oligomerization.

  • Purification: High-boiling solvents (e.g., DMF) complicate distillation; silica gel chromatography remains the standard .

Reactivity and Synthetic Applications

Alkyne-Functionalized Transformations

The terminal alkyne enables diverse reactivity:

Reaction TypeConditionsProduct
Huisgen CycloadditionCu(I), azide, rt1,2,3-triazole derivatives
HydrogenationH2\text{H}_2, Lindlar catalystcis-Alkene ester
Sonogashira CouplingPd(PPh3_3)4_4, CuI, amineBiarylacetylene derivatives

For example, under Sonogashira conditions, ethyl 2-methyl-4-hexynoate couples with aryl halides to yield conjugated enynes—key intermediates in natural product synthesis .

Pharmaceutical Intermediates

This ester serves as a precursor to:

  • Anti-inflammatory Agents: Via oxidation to prostaglandin-like structures .

  • Anticancer Compounds: Through rhodium-catalyzed cyclopropanation to strained tricyclic systems.

Future Research Directions

Unresolved Synthetic Challenges

  • Enantioselective Modifications: Application of chiral auxiliaries to access non-racemic allene derivatives .

  • Continuous Flow Synthesis: To mitigate thermal degradation during scale-up.

Pharmacological Exploration

  • Targeted Delivery Systems: Liposomal encapsulation to enhance bioavailability.

  • In Vivo Toxicity Studies: Chronic exposure assessments in model organisms.

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